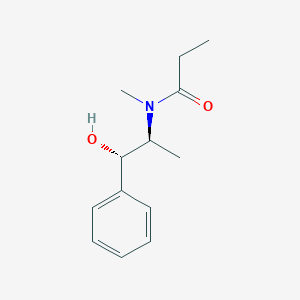

(1S,2S)-(+)-Pseudoephedrinepropionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUIRZGGWSLLAJ-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456635 | |

| Record name | (1S,2S)-(+)-Pseudoephedrinepropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159213-03-3 | |

| Record name | (1S,2S)-(+)-Pseudoephedrinepropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Stereochemical Architect: (1S,2S)-(+)-Pseudoephedrinepropionamide as a Chiral Auxiliary

(1S,2S)-(+)-Pseudoephedrinepropionamide stands as a cornerstone in the field of stereochemistry, serving as a highly effective and practical chiral auxiliary in asymmetric synthesis. This technical guide delves into its pivotal role, detailing the underlying mechanisms, experimental protocols, and quantifiable outcomes that have established it as an invaluable tool for researchers, scientists, and drug development professionals. Its application allows for the precise construction of chiral molecules, yielding enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones from prochiral starting materials.[1][2][3]

Core Principle: Diastereoselective Alkylation of Chiral Enolates

The stereochemical control exerted by this compound stems from its ability to direct the alkylation of its corresponding enolate with high diastereoselectivity. The process begins with the acylation of (1S,2S)-(+)-pseudoephedrine to form the propionamide derivative.[1][4] Subsequent deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a conformationally rigid (Z)-enolate.[4]

The key to the high diastereoselectivity lies in the resulting chelated intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This coordination, along with the steric hindrance imposed by the methyl and phenyl groups of the pseudoephedrine backbone, effectively shields one face of the enolate.[4] Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face, leading to the preferential formation of one diastereomer.[1][4]

Quantitative Analysis of Diastereoselective Alkylation

The efficacy of this compound as a chiral auxiliary is demonstrated by the high yields and diastereoselectivities achieved in alkylation reactions with a variety of primary alkyl halides. The resulting alkylated amides are often crystalline, which allows for easy purification and enhancement of diastereomeric excess (de) to ≥99% through recrystallization.[1]

| Entry | Alkyl Halide (R-X) | Yield (%) | Diastereomeric Excess (de) (%) (crude) | Diastereomeric Excess (de) (%) (isolated) |

| 1 | CH₃I | 98 | 94 | ≥99 |

| 2 | CH₃CH₂I | 98 | 95 | ≥99 |

| 3 | CH₃(CH₂)₃I | 80 | 97 | ≥99 |

| 4 | (CH₃)₂CHCH₂I | 95 | 98 | ≥99 |

| 5 | C₆H₅CH₂Br | 90 | 97 | ≥99 |

Data sourced from Myers, A. G., et al. (1997).[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this chiral auxiliary. The following sections outline the key experimental procedures.

Synthesis of this compound

A common and efficient method for the synthesis of the title compound involves the direct acylation of (1S,2S)-(+)-pseudoephedrine.

Procedure:

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in tetrahydrofuran (THF), add propionyl chloride (1.1 equiv) and triethylamine (1.2 equiv) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.[1]

Diastereoselective Alkylation of the Pseudoephedrinepropionamide Enolate

This procedure details the formation of the chiral enolate and its subsequent alkylation. The use of rigorously anhydrous lithium chloride is essential for accelerating the rate of alkylation.[1]

Procedure:

-

Flame-dry a flask containing anhydrous lithium chloride (6.0-7.0 equiv) under vacuum and cool under an inert atmosphere.

-

Add THF and diisopropylamine (2.25 equiv). Cool the suspension to -78 °C.

-

Add n-butyllithium (2.1 equiv) dropwise. After 5 minutes, warm the mixture to 0 °C for 5 minutes, then re-cool to -78 °C.

-

Add a solution of this compound (1.0 equiv) in THF. Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.

-

Cool the resulting enolate suspension to the desired reaction temperature (typically 0 °C or -78 °C) and add the alkylating agent (1.5-4.0 equiv).

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography or recrystallization to afford the diastereomerically enriched alkylated amide.[1]

Cleavage of the Chiral Auxiliary

The final step involves the removal of the pseudoephedrine auxiliary to yield the desired enantiomerically pure product. The choice of cleavage method depends on the desired functional group.

To obtain the Carboxylic Acid:

-

Acidic Hydrolysis: Heat the alkylated amide in a mixture of sulfuric acid and 1,4-dioxane at reflux.[2]

To obtain the Primary Alcohol:

-

Reductive Cleavage: Treat the alkylated amide with a reducing agent such as lithium amidotrihydroborate (LAB).[2]

To obtain the Ketone:

-

Addition of Organometallic Reagents: React the alkylated amide with an organolithium or Grignard reagent at an appropriate temperature.[2]

Visualizing the Process and Mechanism

The following diagrams illustrate the overall workflow and the proposed mechanism of stereoselection.

Caption: Overall workflow for asymmetric synthesis using this compound.

Caption: Proposed chelated transition state model for diastereoselective alkylation.

Conclusion

This compound serves as a robust and reliable chiral auxiliary for asymmetric synthesis. Its advantages include high diastereoselectivity, operational simplicity, and the crystalline nature of its derivatives, which facilitates the attainment of high enantiomeric purity. The detailed protocols and predictable outcomes make it an indispensable tool in modern organic synthesis and drug development, enabling the efficient and stereocontrolled construction of complex chiral molecules.

References

An In-depth Technical Guide to the Synthesis and Preparation of (1S,2S)-(+)-Pseudoephedrinepropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of (1S,2S)-(+)-Pseudoephedrinepropionamide. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(1S,2S)-(+)-Pseudoephedrine is a well-established chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral molecules. The N-acylation of pseudoephedrine to form amides, such as this compound, is a critical initial step in many of these synthetic routes. This guide details a standard and reliable method for the preparation of this important amide.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of (1S,2S)-(+)-Pseudoephedrine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 165.23 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 118-120 °C | --INVALID-LINK-- |

| Optical Activity | [α]²⁰/D +52°, c = 0.6 in ethanol | --INVALID-LINK-- |

| CAS Number | 90-82-4 | --INVALID-LINK-- |

Table 2: Physicochemical and Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 221.29 g/mol | --INVALID-LINK-- |

| CAS Number | 159213-03-3 | --INVALID-LINK-- |

| IR Spectrum (ATR) | Available on PubChem | --INVALID-LINK-- |

Synthesis of this compound

The primary method for the synthesis of this compound is the N-acylation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: Reaction scheme for the N-acylation of pseudoephedrine.

Experimental Protocol

This protocol is adapted from general procedures for the N-acylation of pseudoephedrine.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Propionyl chloride

-

Triethylamine (Et₃N), freshly distilled

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (1S,2S)-(+)-pseudoephedrine (1.0 eq). Dissolve the pseudoephedrine in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add freshly distilled triethylamine (1.1 - 1.5 eq) to the stirred solution.

-

Addition of Acylating Agent: Add propionyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture via a dropping funnel or syringe pump over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Workflow and Mechanism

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis.

Alternative Synthesis: Base-Catalyzed O → N Acyl Transfer

An alternative method for the preparation of pseudoephedrine amides involves a base-catalyzed reaction with an ester, such as methyl propionate. This process is believed to proceed through an initial transesterification followed by an intramolecular O → N acyl transfer.

Caption: Proposed mechanism for base-catalyzed synthesis.

Safety Considerations

-

Propionyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound, a key intermediate in asymmetric synthesis. By following the outlined procedures and safety precautions, researchers can reliably prepare this compound for further applications. It is recommended that the final product be thoroughly characterized to confirm its identity and purity.

The Core Mechanism of (1S,2S)-(+)-Pseudoephedrine Propionamide in Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-Pseudoephedrine has emerged as a highly effective and practical chiral auxiliary in asymmetric synthesis, enabling the preparation of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2] Its widespread use stems from its ability to direct stereoselective alkylation of enolates derived from its corresponding amides, offering high diastereoselectivity and predictable stereochemical outcomes.[1][3] This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and applications of (1S,2S)-(+)-pseudoephedrine propionamide in asymmetric synthesis.

Core Principles: Mechanism of Diastereoselective Alkylation

The asymmetric alkylation using pseudoephedrine amides proceeds through a well-defined mechanism involving the formation of a rigid chelated intermediate. The key steps are as follows:

-

Amide Formation: (1S,2S)-(+)-Pseudoephedrine is first acylated with propionyl chloride or anhydride to form the corresponding (1S,2S)-(+)-pseudoephedrine propionamide.[1][3] This reaction is typically high-yielding.[1]

-

Enolate Formation: The α-proton of the propionamide is deprotonated using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), to form a lithium enolate.[3] The presence of lithium chloride is crucial in this step. It is believed to form a stable, chelated (Z)-enolate intermediate.[1][3]

-

Chelated Intermediate and Diastereoselective Alkylation: The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary. This creates a rigid, bicyclic-like structure that effectively blocks one face of the enolate.[3] The incoming electrophile (e.g., an alkyl halide) can then only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[1][3] The methyl group on the pseudoephedrine backbone directs the alkyl group to be syn to the methyl group and anti to the hydroxyl group.[3]

-

Auxiliary Cleavage: After the alkylation step, the chiral auxiliary can be readily cleaved under various conditions to yield the desired enantiomerically enriched product. The pseudoephedrine auxiliary can often be recovered and reused.[3]

Visualization of the Core Mechanism

Caption: General workflow for asymmetric alkylation using (1S,2S)-(+)-pseudoephedrine propionamide.

Quantitative Data Summary

The diastereoselective alkylation of (1S,2S)-(+)-pseudoephedrine propionamide with various alkyl halides consistently affords high yields and excellent diastereoselectivities. The following table summarizes representative data from the literature.

| Alkyl Halide (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Iodomethane | Methyl | 95 | >99:1 | [1] |

| Iodoethane | Ethyl | 97 | >99:1 | [1] |

| 1-Iodopropane | n-Propyl | 96 | >99:1 | [1] |

| 1-Iodobutane | n-Butyl | 95 | >99:1 | [1] |

| Benzyl Bromide | Benzyl | 98 | >99:1 | [1] |

| Allyl Bromide | Allyl | 97 | >99:1 | [1] |

| (S)-1-Iodo-2-methylbutane | (S)-2-Methylbutyl | 85 | 97:3 | [1] |

Detailed Experimental Protocols

A. Preparation of (1S,2S)-(+)-Pseudoephedrine Propionamide

-

Reagents and Equipment: (1S,2S)-(+)-Pseudoephedrine, propionyl chloride (or propionic anhydride), a suitable base (e.g., triethylamine or pyridine), an appropriate solvent (e.g., dichloromethane or THF), standard laboratory glassware, magnetic stirrer.

-

Procedure:

-

Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and the base (1.1 equiv) in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.05 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.[1]

-

B. Diastereoselective Alkylation

-

Reagents and Equipment: (1S,2S)-(+)-Pseudoephedrine propionamide, lithium diisopropylamide (LDA) solution, anhydrous lithium chloride, alkyl halide, anhydrous tetrahydrofuran (THF), standard Schlenk line or glovebox for inert atmosphere techniques.

-

Procedure:

-

To a stirred suspension of anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (2.2 equiv).

-

Add a solution of (1S,2S)-(+)-pseudoephedrine propionamide (1.0 equiv) in anhydrous THF to the cold LDA/LiCl mixture.

-

Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and hold for 10-15 minutes. The formation of the enolate is often indicated by a change in the color or clarity of the solution.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5-4.0 equiv).

-

Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude alkylated product, which can be purified by recrystallization or column chromatography to yield the diastereomerically pure product.[1]

-

C. Cleavage of the Chiral Auxiliary

The alkylated pseudoephedrine amide can be converted into a variety of functional groups with high enantiomeric purity.

Caption: Pathways for the cleavage of the pseudoephedrine auxiliary.

1. To Enantiomerically Enriched Carboxylic Acids:

-

Acidic Hydrolysis: Heating the alkylated amide with aqueous sulfuric acid (e.g., 9 N H₂SO₄) in dioxane provides the corresponding carboxylic acid in high yield with minimal epimerization.[1]

-

Basic Hydrolysis: Treatment with a base such as tetrabutylammonium hydroxide in a mixture of tert-butyl alcohol and water at reflux also affords the carboxylic acid.[1]

2. To Enantiomerically Enriched Alcohols:

-

Reduction of the alkylated amide with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB), yields the corresponding primary alcohol.[4]

3. To Enantiomerically Enriched Ketones:

-

Addition of an organolithium reagent (R'Li) to the alkylated amide provides the corresponding ketone in high yield.[4]

Conclusion

(1S,2S)-(+)-Pseudoephedrine propionamide serves as a robust and highly predictable chiral auxiliary for the asymmetric synthesis of a wide range of enantiomerically enriched compounds. The well-understood mechanism, involving a rigid lithium-chelated enolate, consistently delivers high diastereoselectivities in alkylation reactions. The straightforward experimental protocols for both the alkylation and the subsequent removal of the auxiliary make this a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug development where enantiomeric purity is paramount. The ready availability and low cost of both enantiomers of pseudoephedrine further enhance its practical utility.[1]

References

Core Principles of Myers Asymmetric Alkylation: A Technical Guide for Researchers

An in-depth exploration of the foundational concepts, experimental protocols, and mechanistic intricacies of asymmetric alkylation utilizing pseudoephedrine amides.

The Myers asymmetric alkylation stands as a cornerstone of modern organic synthesis, offering a robust and highly predictable method for the enantioselective formation of carbon-carbon bonds. This technique, employing the readily available and inexpensive chiral auxiliary pseudoephedrine, has proven invaluable in the synthesis of a wide array of chiral molecules, particularly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3] This guide provides a detailed examination of the fundamental principles of this reaction, comprehensive experimental protocols, and a summary of its broad applicability for researchers, scientists, and professionals in drug development.

Foundational Principles and Mechanism

The Myers asymmetric alkylation hinges on the temporary incorporation of a chiral auxiliary, pseudoephedrine, to direct the stereochemical outcome of an alkylation reaction.[4] Both enantiomers of pseudoephedrine are commercially available, providing access to either enantiomer of the desired product.[4][5] The core of the methodology involves three key stages: the formation of a pseudoephedrine amide, the diastereoselective alkylation of its enolate, and the subsequent cleavage of the chiral auxiliary to yield the desired chiral product.

The remarkable diastereoselectivity of the alkylation step is attributed to a highly organized transition state.[4] Deprotonation of the pseudoephedrine amide with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), generates a (Z)-enolate.[4] This enolate is believed to form a rigid chelated structure where the lithium cation coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[4][6] This chelation effectively blocks one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the less sterically hindered face, leading to a high degree of stereocontrol.[4]

A mnemonic for predicting the stereochemical outcome is that the electrophile adds syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary when the enolate is drawn in a planar, extended conformation.[1][4]

The logical flow of the Myers asymmetric alkylation can be visualized as follows:

Figure 1: General workflow of the Myers asymmetric alkylation.

The proposed mechanistic pathway highlighting the key chelated intermediate is detailed below:

Figure 2: Proposed mechanism showing the chelated transition state.

Quantitative Data Summary

The Myers asymmetric alkylation consistently delivers high yields and excellent diastereoselectivities across a broad range of substrates. The following tables summarize representative data from the literature.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide

| Entry | Alkyl Halide (R-X) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | 90 | >98 |

| 2 | C₂H₅I | 92 | >98 |

| 3 | n-C₄H₉I | 80 | 95 |

| 4 | BnBr | 90 | >98 |

| 5 | Allyl-I | 99 | 97 |

| 6 | (CH₃)₂CHCH₂I | 85 | 96 |

Data compiled from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Table 2: Synthesis of α-Substituted Carboxylic Acids

| Entry | Alkyl Halide Used in Alkylation | Final Carboxylic Acid | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | CH₃I | (R)-2-Methylpropanoic acid | 83 | >99 |

| 2 | C₂H₅I | (R)-2-Methylbutanoic acid | 85 | >99 |

| 3 | n-C₄H₉I | (R)-2-Methylhexanoic acid | 75 | >99 |

| 4 | BnBr | (R)-2-Methyl-3-phenylpropanoic acid | 83 | >99 |

Data representative of transformations following alkylation as described in Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Detailed Experimental Protocols

The following are generalized yet detailed procedures for the key steps in the Myers asymmetric alkylation.

Preparation of the Pseudoephedrine Amide

Pseudoephedrine amides are readily synthesized from the corresponding carboxylic acid via its acid chloride or by using standard peptide coupling reagents.[1][7]

Protocol:

-

A solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) is cooled to 0 °C.

-

Oxalyl chloride (1.5 equiv) is added dropwise, followed by a catalytic amount of DMF.

-

The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure.

-

The resulting crude acid chloride is dissolved in THF and added dropwise to a cooled (0 °C) solution of (+)- or (-)-pseudoephedrine (1.1 equiv) and triethylamine (1.5 equiv) in THF.

-

The reaction mixture is stirred for several hours and then quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The amide can often be purified by crystallization.[1][7]

Asymmetric Alkylation of the Pseudoephedrine Amide

The high diastereoselectivity of this step is critically dependent on the reaction conditions, particularly the presence of lithium chloride.[1][4]

Protocol:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add anhydrous lithium chloride (6.0 equiv).

-

Add a solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF.

-

Cool the resulting slurry to -78 °C.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (2.2 equiv) in THF at -78 °C and then warming to 0 °C for a short period.

-

Slowly add the prepared LDA solution to the amide/LiCl slurry at -78 °C.

-

After stirring for a period at -78 °C, the mixture is typically warmed to 0 °C for a short time to ensure complete enolate formation.[1]

-

The reaction is then re-cooled (e.g., to 0 °C or -78 °C, depending on the electrophile's reactivity), and the alkylating agent (1.5-4.0 equiv) is added.[1]

-

The reaction is monitored by TLC and, upon completion, is quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by flash chromatography or crystallization.[1]

The experimental workflow for the alkylation step can be summarized as follows:

Figure 3: Step-by-step experimental workflow for the alkylation.

Cleavage of the Chiral Auxiliary

The alkylated pseudoephedrine amide can be readily converted to the corresponding carboxylic acid, alcohol, aldehyde, or ketone.[2][4]

Protocol for Cleavage to a Carboxylic Acid:

-

The alkylated amide is dissolved in a mixture of THF and aqueous sulfuric acid (e.g., 3 N H₂SO₄).

-

The mixture is heated at reflux for several hours until the starting material is consumed (as monitored by TLC).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The aqueous layer, containing the protonated pseudoephedrine, can be basified and the auxiliary recovered by extraction.

-

The organic layers from the initial extraction contain the desired carboxylic acid, which can be purified by standard methods.

Scope and Limitations

The Myers asymmetric alkylation is compatible with a wide range of primary alkyl halides, including activated halides like benzyl and allyl halides, as well as less reactive unactivated alkyl iodides and bromides.[1] Even sterically hindered and β-branched alkyl halides often react with high efficiency and selectivity.[1]

A notable limitation is the poor diastereoselectivity observed with (benzyloxy)methyl chloride (BOM chloride), which may proceed through an SN1-type mechanism.[1] However, the use of BOM bromide restores high diastereoselectivity.[1] The reaction is also sensitive to the presence of lithium chloride, with significantly lower reaction rates and yields observed in its absence.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synarchive.com [synarchive.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 6. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

Chemical and physical properties of (1S,2S)-(+)-Pseudoephedrinepropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(+)-Pseudoephedrine propionamide is a chiral amide synthesized from the readily available and inexpensive chiral auxiliary, (1S,2S)-(+)-pseudoephedrine. This compound serves as a valuable intermediate in asymmetric synthesis, particularly in the diastereoselective alkylation of enolates to produce highly enantiomerically enriched carboxylic acids and their derivatives. Its utility lies in the high degree of stereocontrol exerted by the pseudoephedrine backbone, enabling the synthesis of complex chiral molecules with predictable stereochemistry. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of (1S,2S)-(+)-Pseudoephedrine propionamide.

Chemical and Physical Properties

While extensive experimental data for (1S,2S)-(+)-Pseudoephedrine propionamide is not widely published, a combination of computed data and information on the parent compound, (1S,2S)-(+)-pseudoephedrine, provides a useful profile. The amides derived from pseudoephedrine are noted to be frequently crystalline solids[1].

Table 1: Chemical and Physical Properties of (1S,2S)-(+)-Pseudoephedrine Propionamide and its Parent Compound

| Property | (1S,2S)-(+)-Pseudoephedrine Propionamide | (1S,2S)-(+)-Pseudoephedrine (Parent Compound) |

| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide[2] | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[3] |

| Synonyms | (s,s)-pseudoephedrine propionamide[2] | (+)-Pseudoephedrine, d-Pseudoephedrine |

| CAS Number | 159213-03-3[2] | 90-82-4 |

| Molecular Formula | C₁₃H₁₉NO₂[2] | C₁₀H₁₅NO |

| Molecular Weight | 221.29 g/mol [2] | 165.23 g/mol |

| Melting Point | Not explicitly reported, but generally crystalline[1] | 118-120 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Sparingly soluble in water; freely soluble in alcohol and ether[3] |

| Optical Activity | Data not available | [α]₂₀/D +52° (c = 0.6 in ethanol) |

| XLogP3-AA | 1.5[2] | 0.9 |

| Hydrogen Bond Donor Count | 1[2] | 2 |

| Hydrogen Bond Acceptor Count | 2[2] | 2 |

| Rotatable Bond Count | 4[2] | 3 |

Spectral Data:

-

Infrared (IR) Spectrum: An ATR-IR spectrum is available in the PubChem database for (1S,2S)-(+)-Pseudoephedrinepropionamide[2].

Experimental Protocols

The following protocols are based on methodologies described by Myers et al. in their work on pseudoephedrine as a chiral auxiliary[1].

Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide

This procedure details the N-acylation of (1S,2S)-(+)-pseudoephedrine using methyl propionate.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Methyl propionate

-

Sodium methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of (1S,2S)-(+)-pseudoephedrine (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Methyl propionate (2 equivalents) is added to the solution.

-

Sodium methoxide (0.5 equivalents) is added to the stirred solution at room temperature (23 °C).

-

The reaction mixture is stirred for 1 hour at 23 °C.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to afford (1S,2S)-(+)-Pseudoephedrine propionamide in high yield (reported as 89% for a similar procedure)[1].

Diastereoselective Alkylation of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol describes a general procedure for the highly diastereoselective alkylation of the pseudoephedrine amide enolate.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine propionamide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Anhydrous Lithium Chloride (LiCl)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation:

-

In a flame-dried, argon-purged flask, a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to 0 °C.

-

n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 15 minutes to form lithium diisopropylamide (LDA).

-

In a separate flask, anhydrous LiCl (1.1 equivalents) is suspended in anhydrous THF and cooled to -78 °C.

-

The freshly prepared LDA solution is added to the LiCl suspension.

-

A solution of (1S,2S)-(+)-Pseudoephedrine propionamide (1 equivalent) in anhydrous THF is added dropwise to the cold LDA-LiCl mixture.

-

The resulting mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes to ensure complete enolization.

-

-

Alkylation:

-

The enolate suspension is cooled back to 0 °C.

-

The alkylating agent (1.5-4.0 equivalents) is added to the reaction mixture.

-

The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over several hours, or as monitored by TLC for completion.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃.

-

The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography or recrystallization to yield the α-substituted amide with high diastereoselectivity.

-

Mandatory Visualizations

Synthesis and Alkylation Workflow

The following diagram illustrates the experimental workflow for the synthesis of (1S,2S)-(+)-Pseudoephedrine propionamide and its subsequent diastereoselective alkylation.

Caption: Workflow for the synthesis and diastereoselective alkylation of pseudoephedrine propionamide.

Logical Relationship of Components in Diastereoselective Alkylation

This diagram illustrates the key components and their roles in achieving high diastereoselectivity during the alkylation reaction.

Caption: Key components and their roles in the diastereoselective alkylation of pseudoephedrine propionamide.

Biological Activity

Specific studies on the signaling pathways and biological activities of (1S,2S)-(+)-Pseudoephedrine propionamide are not extensively reported in the public domain. The parent compound, pseudoephedrine, is a well-known sympathomimetic agent that acts as an alpha- and beta-adrenergic agonist[7]. This activity leads to vasoconstriction, making it effective as a nasal decongestant[7]. The N-acylation to form the propionamide derivative significantly alters the chemical structure, particularly the basicity of the nitrogen atom. It is plausible that this modification reduces or eliminates the adrenergic activity, as the lone pair on the nitrogen is now part of an amide resonance system. However, without specific pharmacological studies on the propionamide derivative, its biological activity remains speculative. Its primary role, as established in the literature, is that of a chiral auxiliary in organic synthesis.

Conclusion

(1S,2S)-(+)-Pseudoephedrine propionamide is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from inexpensive starting materials and its ability to direct stereoselective alkylations make it a valuable tool for the synthesis of enantiomerically pure compounds. While its own biological profile is not well-characterized, its utility in the synthesis of potentially bioactive molecules is significant for drug discovery and development. This guide provides a foundational understanding of its properties and applications for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C13H19NO2 | CID 11138684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mzCloud – Pseudoephedrine [mzcloud.org]

- 6. Pseudoephedrine [webbook.nist.gov]

- 7. go.drugbank.com [go.drugbank.com]

The Stereochemistry and Configuration of Pseudoephedrine Amides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and configuration of pseudoephedrine amides, focusing on their application as powerful chiral auxiliaries in asymmetric synthesis. The content herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to Pseudoephedrine as a Chiral Auxiliary

Pseudoephedrine, a naturally occurring sympathomimetic amine, has emerged as a highly effective and practical chiral auxiliary in asymmetric synthesis.[1][2] Both of its enantiomers, (1S,2S)-(+)-pseudoephedrine and (1R,2R)-(-)-pseudoephedrine, are readily available and inexpensive commodity chemicals.[1] Amides derived from pseudoephedrine are frequently crystalline, facilitating their purification by recrystallization.[1] The utility of pseudoephedrine amides lies in their ability to direct the stereochemical outcome of reactions at the α-carbon, most notably in the diastereoselective alkylation of their enolates.[1][3] This methodology provides a reliable route to highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1]

Stereochemistry and Configuration of Pseudoephedrine

Pseudoephedrine possesses two stereocenters, at C1 and C2 of the propan-1-ol backbone. The common commercially available enantiomer is (1S,2S)-(+)-pseudoephedrine.[4] The stereochemical arrangement of the hydroxyl and methylamino groups is crucial for its function as a chiral auxiliary.

Caption: (1S,2S)-(+)-Pseudoephedrine Structure

Synthesis of Pseudoephedrine Amides

The formation of the amide bond between pseudoephedrine and a carboxylic acid is the initial step in utilizing this chiral auxiliary. This can be achieved through several high-yielding methods.[1]

General Workflow

The overall synthetic strategy involving pseudoephedrine amides follows a three-step sequence: amide formation, diastereoselective alkylation, and cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Caption: Synthetic workflow overview.

Experimental Protocols for Amide Formation

Several methods are effective for the acylation of pseudoephedrine.[1]

Method A: Acylation with a Symmetrical Carboxylic Acid Anhydride

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in dichloromethane (CH₂Cl₂) is added the symmetrical carboxylic acid anhydride (1.1 equiv).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization.

Method B: Acylation with a Carboxylic Acid Chloride

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 equiv) in CH₂Cl₂ at 0 °C is added the carboxylic acid chloride (1.1 equiv) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is worked up as described in Method A.

Method D: Base-Catalyzed Acylation with a Methyl Ester

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and the methyl ester of the carboxylic acid (2.0 equiv) in tetrahydrofuran (THF) is added a catalytic amount of a base such as sodium methoxide (NaOMe) (0.5 equiv).[1]

-

The reaction is stirred at room temperature for 1 hour.[1]

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the product is purified by recrystallization.[1]

Diastereoselective Alkylation of Pseudoephedrine Amides

The key stereodetermining step is the alkylation of the lithium enolate of the pseudoephedrine amide. This reaction proceeds with high diastereoselectivity.[1]

Mechanism of Stereocontrol

The high diastereoselectivity of the alkylation is attributed to the formation of a conformationally rigid (Z)-enolate in which one face is effectively blocked by the phenyl group and the chelated lithium alkoxide of the auxiliary.[3] The electrophile then approaches from the less sterically hindered face.[3]

Caption: Alkylation stereocontrol mechanism.

Experimental Protocol for Diastereoselective Alkylation

The following is a general procedure for the alkylation of pseudoephedrine amides.[1]

-

A suspension of anhydrous lithium chloride (LiCl) (6.0-7.0 equiv) in THF is prepared in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Diisopropylamine (2.25 equiv) is added, and the mixture is cooled to -78 °C.

-

n-Butyllithium (n-BuLi) in hexanes (2.1 equiv) is added, and the resulting suspension is stirred for 5 minutes at -78 °C, then briefly warmed to 0 °C for 5 minutes, and re-cooled to -78 °C.[1]

-

A solution of the pseudoephedrine amide (1.0 equiv) in THF is added to the cold lithium diisopropylamide (LDA)-LiCl suspension.

-

The mixture is held at -78 °C for 30-60 minutes, then warmed to 0 °C and held for 10-15 minutes.[1]

-

The enolate suspension is stirred briefly at 23 °C (3-5 minutes), then cooled to 0 °C.[1]

-

The alkylating agent (1.5-4.0 equiv) is added, and the reaction is stirred at 0 °C until complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl).

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash chromatography or recrystallization.

Quantitative Data on Diastereoselective Alkylations

The following table summarizes the results of the diastereoselective alkylation of various pseudoephedrine amides with primary alkyl halides.[1]

| Entry | R in Amide | Alkyl Halide (R'-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | CH₃ | n-BuI | (S)-2-Methylhexanoic acid amide | 80 | >99:1 |

| 2 | CH₃ | BnBr | (S)-2-Methyl-3-phenylpropanoic acid amide | 90 | >99:1 |

| 3 | CH₂CH₃ | CH₂=CHCH₂Br | (S)-2-Ethyl-4-pentenoic acid amide | 91 | 98:2 |

| 4 | i-Pr | n-PrI | (S)-2,3-Dimethylhexanoic acid amide | 85 | 97:3 |

| 5 | Ph | CH₃I | (S)-2-Phenylpropanoic acid amide | 88 | 95:5 |

Cleavage of the Chiral Auxiliary

After the diastereoselective alkylation, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. The cleavage method depends on the desired functional group.

Experimental Protocols for Auxiliary Cleavage

To Obtain Carboxylic Acids (Acidic Hydrolysis):

-

The alkylated pseudoephedrine amide is dissolved in a mixture of dioxane and 9 N sulfuric acid (H₂SO₄).[5]

-

The mixture is heated to 115 °C for 12-24 hours.[5]

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic extracts are washed with brine, dried, and concentrated to give the carboxylic acid.

-

The aqueous layer can be basified to recover the pseudoephedrine auxiliary.

To Obtain Primary Alcohols (Reduction):

-

To a suspension of a reducing agent such as lithium amidotrihydroborate (LAB) in an appropriate solvent is added the alkylated pseudoephedrine amide.[1]

-

The reaction is stirred at room temperature until completion.

-

The reaction is carefully quenched with water or aqueous acid.

-

The product alcohol is extracted, and the organic layers are dried and concentrated.

To Obtain Ketones (Addition of Organometallic Reagents):

-

To a solution of the alkylated pseudoephedrine amide in an ethereal solvent at low temperature (e.g., -78 °C) is added an organolithium or Grignard reagent.

-

The reaction is stirred for a few hours and then quenched.

-

Standard aqueous workup and purification yield the desired ketone.

Characterization and Analysis of Stereoisomers

The determination of the diastereomeric and enantiomeric purity of the products is crucial. Several analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the diastereomeric ratio of the alkylated amides, often after conversion to oxazolium triflate derivatives, which provides clean and well-resolved spectra.[6][7]

-

Gas Chromatography (GC): Capillary GC analysis of the corresponding trimethylsilyl ethers or acetate esters on a chiral stationary phase (e.g., Chirasil-Val) is a reliable method for determining diastereomeric ratios.[1]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for determining the enantiomeric excess of the final products after cleavage of the auxiliary.[8]

-

X-ray Crystallography: Single-crystal X-ray diffraction can provide unambiguous determination of the absolute and relative stereochemistry of the crystalline pseudoephedrine amides and their alkylated products.[9]

Conclusion

Pseudoephedrine amides are versatile and highly effective chiral auxiliaries for the asymmetric synthesis of a wide range of enantiomerically enriched compounds. The straightforward preparation of the amides, the high diastereoselectivity of their alkylation, and the reliable methods for auxiliary cleavage make this a valuable methodology for both academic research and industrial applications. A thorough understanding of the stereochemistry, reaction mechanisms, and analytical methods described in this guide is essential for the successful application of this powerful synthetic tool.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thesis | Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary : synthesis and use of a novel pseudoephedrine based chiral auxiliary | ID: 9g54xh64n | STAX [stax.strath.ac.uk]

- 3. Stereocontrolled Alkylative Construction of Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient, NMR-based method for the analysis of diastereomeric mixtures of pseudoephedrine amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Practical Syntheses of Enantiomerically Enriched γ-Lactones and γ-Hydroxy Ketones by the Alkylation of Pseudoephedrine Amides with Epoxides and Their Derivatives - figshare - Figshare [figshare.com]

- 8. Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral Auxiliaries for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug is often exclusive to a single enantiomer.[1][2] Asymmetric synthesis, the selective production of one stereoisomer, has become a cornerstone of drug discovery and development. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[2][3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[4][5]

This technical guide provides a comprehensive overview of the core principles and applications of some of the most widely used chiral auxiliaries in organic synthesis. It is designed to be a practical resource for researchers and scientists, offering detailed experimental protocols for key transformations, quantitative data to aid in the selection of the appropriate auxiliary, and mechanistic insights through signaling pathway diagrams.

The General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a chiral molecule that exists as a pair of diastereomers upon reaction. These diastereomers have different physical and chemical properties, allowing for their separation. More elegantly, the chiral auxiliary can direct a reagent to attack one face of the molecule preferentially, leading to the formation of one diastereomer in excess. The overall process can be broken down into three key steps:

-

Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the prochiral substrate.

-

Diastereoselective Transformation: The substrate-auxiliary adduct undergoes a reaction to create a new stereocenter with high diastereoselectivity. This is the crucial step where the chirality of the auxiliary dictates the stereochemistry of the newly formed chiral center.

-

Removal of the Chiral Auxiliary: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule.[2]

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, oxazolidinone auxiliaries are among the most powerful and versatile tools in asymmetric synthesis.[2][6] They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[2][7] The commercially available (4R,5S)-4-benzyl-2-oxazolidinone and (4S,5R)-4-benzyl-2-oxazolidinone are derived from the corresponding amino acids, phenylalanine and valine.[3]

The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring, which directs the incoming electrophile to the opposite face of the enolate.[2]

Quantitative Data for Evans' Oxazolidinone Auxiliaries

| Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Alkylation | N-Propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | >90 | [8] |

| Alkylation | N-Propionyl-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | [3] |

| Aldol Reaction | N-Propionyl-4-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85 | [2] |

| Conjugate Addition | N-Crotonyl-4-benzyl-2-oxazolidinone | Me₂CuLi | >98:2 | 90 | [9] |

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol describes the acylation of an Evans' oxazolidinone, followed by diastereoselective alkylation and subsequent removal of the auxiliary.[8][10]

Step 1: Acylation of (4R,5S)-4-benzyl-2-oxazolidinone

-

To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq) followed by dropwise addition of propionyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add allyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to yield the alkylated product.

Step 3: Removal of the Chiral Auxiliary

-

Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

-

Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the enantiomerically enriched carboxylic acid.[11]

Caption: Chelate-controlled transition state in Evans' auxiliary-mediated alkylation.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's camphorsultam is another highly effective chiral auxiliary.[12][13] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[12][14] Both enantiomers of camphorsultam are commercially available, providing access to both enantiomers of the desired product.[13]

Quantitative Data for Oppolzer's Camphorsultam

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Diels-Alder | N-Acryloyl camphorsultam | Cyclopentadiene (TiCl₄) | >98:2 (endo) | 95 | [15] |

| Alkylation | N-Propionyl camphorsultam | MeI (LDA) | 98:2 | 92 | [12] |

| Conjugate Addition | N-Crotonyl camphorsultam | Bu₂CuLi | >99:1 | 85 | [12] |

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol details the use of Oppolzer's camphorsultam in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.[15]

-

To a solution of N-acryloyl-(-)-camphorsultam (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add freshly distilled cyclopentadiene (3.0 eq).

-

To this mixture, add a solution of TiCl₄ in CH₂Cl₂ (1.0 M, 1.1 eq) dropwise over 10 minutes.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the Diels-Alder adduct.

-

The chiral auxiliary can be removed by hydrolysis with LiOH/H₂O₂ as described for the Evans' auxiliary.

Caption: Lewis acid-chelated transition state in a camphorsultam-directed Diels-Alder reaction.

Myers' Pseudoephedrine Amides

Andrew Myers developed a practical and highly efficient method for the asymmetric alkylation of enolates derived from pseudoephedrine amides.[16][17] Pseudoephedrine is an inexpensive and readily available chiral auxiliary. The method allows for the synthesis of a wide range of enantiomerically enriched carboxylic acids, ketones, and alcohols.[2] A key feature of this methodology is the proposed formation of a rigid lithium chelate involving the amide enolate and the hydroxyl group of the pseudoephedrine, which effectively blocks one face of the enolate.[18]

Quantitative Data for Myers' Pseudoephedrine Amides

| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Pseudoephedrine propionamide | MeI | >99:1 | 95 | [17] |

| Pseudoephedrine phenylacetamide | BnBr | >99:1 | 93 | [17] |

| Pseudoephedrine glycinamide | n-BuBr | >99:1 | 85 | [19] |

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide

The following is a general procedure for the alkylation of a pseudoephedrine amide.[17][20]

-

To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (2.0 eq, freshly prepared) dropwise.

-

Stir the mixture at -78 °C for 15 minutes, then at 0 °C for 15 minutes, and finally at room temperature for 15 minutes.

-

Cool the solution back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by flash chromatography.

-

The auxiliary can be removed by acidic or basic hydrolysis to afford the corresponding carboxylic acid.[2]

Caption: Proposed chelated intermediate in the Myers' asymmetric alkylation.

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[1] SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) are chiral auxiliaries derived from proline.[21] The method involves the formation of a hydrazone, deprotonation to form an azaenolate, and subsequent diastereoselective alkylation.[22] The stereochemical outcome is highly predictable, and the auxiliary can be removed under mild oxidative or hydrolytic conditions.[1]

Quantitative Data for Enders' SAMP/RAMP Hydrazones

| Ketone/Aldehyde | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Cyclohexanone | MeI | >98% | 85 | [1] |

| Propanal | BnBr | >96% | 78 | [23] |

| 3-Pentanone | EtI | >98% | 90 | [23] |

Experimental Protocol: Asymmetric Alkylation via a SAMP-Hydrazone

This protocol outlines the formation of a SAMP-hydrazone and its subsequent alkylation.[23]

Step 1: Hydrazone Formation

-

A mixture of the ketone or aldehyde (1.0 eq) and SAMP (1.1 eq) is heated at 60 °C overnight under an argon atmosphere.

-

The crude hydrazone is purified by distillation or crystallization.

Step 2: Alkylation

-

To a solution of the SAMP-hydrazone (1.0 eq) in dry diethyl ether (0.2 M) at -78 °C under an argon atmosphere, add a solution of LDA in THF (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 4 hours.

-

Add the alkyl halide (1.2 eq) and slowly warm the reaction to room temperature overnight.

-

Quench with water and extract with diethyl ether.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the alkylated hydrazone by chromatography.

Step 3: Cleavage of the Hydrazone

-

Dissolve the alkylated hydrazone in a suitable solvent (e.g., CH₂Cl₂) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Quench the reaction with dimethyl sulfide and warm to room temperature to afford the α-alkylated ketone or aldehyde.

Caption: Workflow for the asymmetric alkylation using Enders' SAMP/RAMP hydrazone.

Ellman's tert-Butanesulfinamide

The use of tert-butanesulfinamide as a chiral auxiliary, pioneered by Jonathan Ellman, has become a cornerstone for the asymmetric synthesis of amines.[24][25][26] Both enantiomers of this auxiliary are commercially available.[25] Condensation of tert-butanesulfinamide with aldehydes or ketones provides N-sulfinyl imines, which are versatile intermediates for the diastereoselective addition of a wide range of nucleophiles.[27] The sulfinyl group acts as a powerful chiral directing group and can be readily cleaved under acidic conditions to provide the free amine.[25][27]

Quantitative Data for Ellman's tert-Butanesulfinamide

| Aldehyde/Ketone | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzaldehyde | EtMgBr | >98:2 | 95 | [27] |

| Acetophenone | MeMgBr | 94:6 | 88 | [27] |

| Isovaleraldehyde | PhLi | >99:1 | 92 | [28] |

Experimental Protocol: Asymmetric Synthesis of a Primary Amine

This procedure describes the synthesis of an N-sulfinyl imine and its subsequent reaction with a Grignard reagent.[27]

Step 1: N-Sulfinyl Imine Formation

-

To a solution of the aldehyde or ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in dry THF (0.5 M), add Ti(OEt)₄ (2.0 eq).

-

Heat the mixture to 60 °C and stir for 5 hours.

-

Cool the reaction to room temperature and pour it into an equal volume of brine with rapid stirring.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

-

Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude N-sulfinyl imine, which can often be used without further purification.

Step 2: Diastereoselective Addition

-

Dissolve the crude N-sulfinyl imine (1.0 eq) in dry THF (0.2 M) and cool to -48 °C under an argon atmosphere.

-

Add the Grignard reagent (1.5 eq, as a solution in THF or Et₂O) dropwise.

-

Stir the reaction at -48 °C for 6 hours.

-

Quench with saturated aqueous NH₄Cl solution and warm to room temperature.

-

Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash chromatography.

Step 3: Cleavage of the Sulfinyl Group

-

Dissolve the N-sulfinyl amine in methanol (0.2 M) and add a solution of HCl in diethyl ether (4.0 M, 3.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

Caption: General scheme for the synthesis of chiral amines using Ellman's auxiliary.

Conclusion

Chiral auxiliaries continue to be indispensable tools in the field of asymmetric synthesis. Their reliability, predictability, and the vast body of literature supporting their application make them a first choice for many synthetic challenges, particularly in the early stages of drug development.[3] The auxiliaries discussed in this guide represent some of the most successful and widely adopted examples, each with its own set of advantages and preferred applications. By providing a combination of quantitative data, detailed experimental protocols, and mechanistic diagrams, this guide aims to equip researchers with the necessary information to effectively utilize these powerful tools in their own synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the strategic application of chiral auxiliaries will undoubtedly remain a key technology in the advancement of organic synthesis and medicinal chemistry.

References

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. york.ac.uk [york.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Diels–Alder chemistry based on a new chiral auxiliary for 1-hydroxy substituted dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. Camphorsultam - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. synarchive.com [synarchive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]

- 19. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. web.mit.edu [web.mit.edu]

- 24. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 26. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 27. Asymmetric Synthesis of Amines with tert-Butanesulfinamide and Its Application [jstage.jst.go.jp]

- 28. sioc.cas.cn [sioc.cas.cn]

Spectroscopic Characterization of (1S,2S)-(+)-Pseudoephedrine Propionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide, a chiral amide of significant interest in asymmetric synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for its synthesis and analysis.

Introduction

(1S,2S)-(+)-Pseudoephedrine propionamide, with the IUPAC name N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide, is a derivative of the naturally occurring alkaloid (+)-pseudoephedrine. Its application as a chiral auxiliary in stereoselective synthesis has garnered considerable attention. The predictable facial selectivity it imparts in reactions such as alkylations and aldol additions makes it a valuable tool for the synthesis of enantiomerically pure compounds. Accurate and thorough spectroscopic characterization is paramount for confirming the structure and purity of this crucial synthetic intermediate.

Spectroscopic Data

The following sections present the key spectroscopic data for (1S,2S)-(+)-Pseudoephedrine propionamide. The data has been compiled and organized into tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Due to the lack of a publicly available experimental spectrum for (1S,2S)-(+)-Pseudoephedrine propionamide, the following table presents predicted ¹H NMR chemical shifts. These predictions are based on established increments and analysis of structurally similar compounds. The numbering of the protons corresponds to the structure provided below.

Structure of (1S,2S)-(+)-Pseudoephedrine Propionamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Phenyl-H | 7.20-7.40 | m | - |

| CH-OH | 4.5 - 4.7 | d | ~4-6 |

| CH-N | 4.0 - 4.3 | m | - |

| N-CH₃ | 2.7 - 2.9 | s | - |

| C(=O)-CH₂ | 2.2 - 2.4 | q | ~7.5 |

| CH-CH₃ | 1.0 - 1.2 | d | ~7 |

| CH₂-CH₃ | 1.0 - 1.2 | t | ~7.5 |

| OH | Variable | br s | - |

Note: Predicted chemical shifts are estimates and may vary from experimental values. The broad singlet for the hydroxyl proton is due to chemical exchange and its position is highly dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The following table contains the predicted ¹³C NMR chemical shifts for (1S,2S)-(+)-Pseudoephedrine propionamide.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 173-176 |

| Phenyl C (quaternary) | 140-143 |

| Phenyl CH | 126-129 |

| CH-OH | 75-78 |

| CH-N | 58-62 |

| N-CH₃ | 32-35 |

| C(=O)-CH₂ | 28-31 |

| CH-CH₃ | 14-17 |

| CH₂-CH₃ | 9-12 |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1S,2S)-(+)-Pseudoephedrine propionamide would be expected to show characteristic absorption bands for the hydroxyl, amide, and aromatic functional groups. An experimental ATR-IR spectrum is available from Aldrich.[1]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3500-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (amide) | 1680-1630 (strong) |

| C=C (aromatic) | 1600-1450 |

| C-N (amide) | 1400-1200 |

| C-O (alcohol) | 1260-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The IUPAC name for this compound is N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide, and its molecular formula is C13H19NO2.[1]

| Parameter | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.29 g/mol |

| Predicted Fragmentation | |

| [M]+• | m/z 221 |

| [M - CH₃]+ | m/z 206 |

| [M - C₂H₅]+ | m/z 192 |

| [M - C₂H₅CO]+ | m/z 164 |

| [Ph-CH=OH]+ | m/z 107 |

| [CH(CH₃)N(CH₃)COC₂H₅]+ | m/z 114 |

Note: The fragmentation pattern is predicted and may vary depending on the ionization technique used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.

Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol is adapted from a general procedure for the N-acylation of pseudoephedrine.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Propionyl chloride (or propionic anhydride)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or flash column chromatography to yield (1S,2S)-(+)-pseudoephedrine propionamide as a crystalline solid.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-